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Compound Name: Docosahexaenoic acid-d5

Cat. No.: B10767427

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Docosahexaenoic acid-d5 (DHA-d5) is a deuterated analog of docosahexaenoic acid (DHA),

an essential omega-3 fatty acid vital for cognitive and retinal function. In mass spectrometry-

based applications, DHA-d5 serves as a crucial internal standard for the accurate quantification

of endogenous DHA in various biological matrices.[1][2] Its stable isotope label ensures that it

co-elutes with unlabeled DHA and exhibits similar ionization efficiency, yet is distinguishable by

its mass-to-charge ratio (m/z), allowing for precise correction of matrix effects and variations in

sample processing.

Mass Spectrometry Fragmentation Pattern of DHA-
d5
Under negative electrospray ionization (ESI) conditions, docosahexaenoic acid-d5 forms a

deprotonated molecule [M-H]⁻ with a precursor ion at m/z 332.1. Upon collision-induced

dissociation (CID), this precursor ion undergoes fragmentation to produce characteristic
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product ions. The most commonly monitored transitions for quantitative analysis are m/z 332.1

→ 228.3 and 332.1 → 234.2.[1][2]

Proposed Fragmentation Mechanism
The fragmentation of the deprotonated DHA-d5 ion in the gas phase is governed by charge-

remote fragmentation, which is characteristic of long-chain fatty acids. The process involves the

cleavage of C-C bonds along the polyunsaturated carbon chain. The formation of the key

product ions can be postulated as follows:

Formation of the Precursor Ion: In the negative ion mode, the carboxylic acid group of DHA-

d5 readily loses a proton to form the carboxylate anion [M-H]⁻ at m/z 332.1.

Collision-Induced Dissociation (CID): The precursor ion is accelerated into a collision cell,

where it collides with an inert gas. The imparted energy induces fragmentation.

Formation of Product Ions: The specific product ions are a result of cleavages at different

points along the fatty acid backbone. While the exact mechanisms for the formation of m/z

228.3 and 234.2 are not explicitly detailed in the literature, they are consistent with charge-

remote fragmentation pathways common to polyunsaturated fatty acids.

Quantitative Analysis Data
DHA-d5 is widely used for the quantification of DHA in biological samples using liquid

chromatography-tandem mass spectrometry (LC-MS/MS). The following tables summarize key

quantitative parameters from published methods.

Table 1: Mass Spectrometry Parameters for DHA-d5
Analysis

Parameter Value Reference

Ionization Mode Negative ESI [1][2]

Precursor Ion (m/z) 332.1 [1][2]

Product Ion 1 (m/z) 228.3 [1][2]

Product Ion 2 (m/z) 234.2 [1][2]
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Table 2: Performance Characteristics of DHA-d5
Quantification Assays

Parameter Value Matrix Reference

Linearity Range 0.0063 - 0.1 ng Microglial cell lysate [1]

R² 0.999 Microglial cell lysate [1]

Precision (%RSD) < 9.3% Microglial cell lysate [1]

Accuracy 96.6 - 109.8% Microglial cell lysate [1]

Recovery

Reproducibility

(%RSD)

4.6%
Plasma (Free Fatty

Acids)
[3]

Recovery

Reproducibility

(%RSD)

11%
Plasma (Total Fatty

Acids)
[3]

Experimental Protocols
Protocol 1: Quantification of DHA in Human Plasma
using DHA-d5 Internal Standard
This protocol describes the extraction and analysis of total and free fatty acids from human

plasma.

1. Sample Preparation - Lipid Extraction:

To 100 µL of plasma in an Eppendorf tube, add 10 µL of an internal standard mixture

containing DHA-d5 (e.g., at 10 µg/mL).[3]

Extract lipids by adding 1 mL of a hexane/isopropanol (3:2, v/v) solution.[3]

Vortex the mixture and incubate at -20 °C for 10 minutes.[3]

Centrifuge at 14,000 x g at 4 °C for 5 minutes.[3]
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Transfer the supernatant to a clean tube.

2. Sample Preparation - Saponification (for Total Fatty Acids):

To the lipid extract, add 100 µL of 0.3 M KOH in 80% methanol.[3]

Incubate at 80 °C for 30 minutes to hydrolyze fatty acid esters.[3]

After cooling, acidify the mixture to protonate the fatty acids.

3. LC-MS/MS Analysis:

LC Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).[4]

Mobile Phase A: 2 mM ammonium acetate in water, adjusted to pH 4 with formic acid.[4]

Mobile Phase B: Acetonitrile.[4]

Flow Rate: 0.45 mL/min.[4]

Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping

to a high percentage of mobile phase B to elute the fatty acids.[4]

MS Detection: Use a triple quadrupole mass spectrometer in negative ESI mode, monitoring

the transitions for DHA and DHA-d5.[4]

Protocol 2: Cellular Uptake Assay of DHA using DHA-d5
This protocol outlines a method to measure the uptake of DHA into cultured cells using DHA-d5

as a surrogate.

1. Cell Culture and Treatment:

Plate cells (e.g., BV-2 microglia) in appropriate culture vessels and grow to desired

confluency.

Prepare a solution of DHA-d5 in the cell culture medium (e.g., 50 ng/mL).[1]
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Incubate the cells with the DHA-d5 containing medium for various time points (e.g., 0, 2, 5,

15 minutes).[1]

2. Cell Lysis and Extraction:

At each time point, wash the cells with ice-cold PBS to remove extracellular DHA-d5.

Lyse the cells using a suitable lysis buffer.

Perform protein quantification of the cell lysate using a BCA protein assay to normalize for

cell number.[1]

Extract lipids from the cell lysate as described in Protocol 1.

3. LC-MS/MS Analysis:

Analyze the extracted lipids using the LC-MS/MS method detailed in Protocol 1.

Quantify the amount of DHA-d5 taken up by the cells by comparing the peak area to a

standard curve.

Normalize the amount of DHA-d5 to the protein concentration of the cell lysate.
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General Workflow for Lipidomics Analysis using an Internal Standard
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Caption: General workflow for lipidomics analysis using an internal standard.
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Workflow for Cellular Uptake Assay of DHA using DHA-d5
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Caption: Workflow for a cellular uptake assay of DHA using DHA-d5.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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